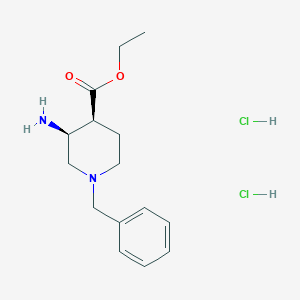

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride

Description

This compound is a stereospecific piperidine derivative characterized by a benzyl group at position 1, an ethyl ester at position 4, and an amino group at position 2. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its (3S,4S) stereochemistry is critical for binding to biological targets, such as receptors or enzymes involved in neurological or metabolic pathways.

Properties

IUPAC Name |

ethyl (3S,4S)-3-amino-1-benzylpiperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.2ClH/c1-2-19-15(18)13-8-9-17(11-14(13)16)10-12-6-4-3-5-7-12;;/h3-7,13-14H,2,8-11,16H2,1H3;2*1H/t13-,14+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEIWTCKPHMDLI-WICJZZOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN(C[C@H]1N)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic System and Reaction Conditions

-

Catalyst : Bis-(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate.

-

Ligand : (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethyl bis(2-aminomethylphenyl)phosphine.

-

Solvent : Trifluoroethanol (TFE) or methanol.

-

Hydrogen Pressure : 3.5–5.0 bars.

-

Temperature : 30–50°C.

Key Outcomes

| Solvent | e.e. (%) | Dr (cis/trans) | Yield (%) |

|---|---|---|---|

| TFE | 82.9 | 182.9 | 87 |

| MeOH | 66.0 | 48.5 | 97 |

In TFE, the reaction achieves superior enantioselectivity (82.9% e.e.) and diastereomer ratio (Dr = 182.9) compared to methanol, attributed to solvent polarity enhancing ligand-substrate interactions. The (3S,4S) -configured product dominates due to the ligand’s chiral environment favoring cis-addition of hydrogen.

Diastereoselective Reduction of Imine Intermediates

Academic research from complements the hydrogenation approach by employing NaBH4-mediated reductions of imine intermediates to establish the piperidine backbone.

Synthetic Pathway

-

Imine Formation : Condensation of ethyl 4-oxopiperidine-3-carboxylate with benzylamine.

-

Reduction : NaBH4 in methanol at 0°C selectively reduces the imine to the cis-amine.

-

Acid Workup : HCl-mediated protonation yields the hydrochloride salt.

Optimization Insights

-

Temperature Control : Maintaining 0°C during NaBH4 addition minimizes epimerization.

-

Purification : Flash chromatography (ethyl acetate/cyclohexane, 3:2) separates cis and trans diastereomers (Dr = 4:7).

Benzylation and Esterification Strategies

N1-Benzylation

Ethyl Ester Installation

-

Method A : Esterification of the carboxylic acid intermediate with ethanol and H2SO4.

-

Method B : Direct alkylation of a carboxylate salt with ethyl iodide.

Final Steps: Amination and Salt Formation

C3-Amination

-

Reductive Amination : Reaction of a ketone intermediate with ammonium acetate and NaBH3CN.

-

Nitro Group Reduction : Hydrogenation of a nitro precursor over Pd/C.

Dihydrochloride Salt Preparation

-

Protocol : Treatment of the free base with 2 equivalents of HCl in ethanol, followed by crystallization.

-

Purity : >99% by HPLC after recrystallization from ethanol/ether.

Comparative Analysis of Synthetic Routes

| Method | Key Advantage | Limitation |

|---|---|---|

| Asymmetric Hydrogenation | High stereocontrol (e.e. >80%) | Costly catalysts and ligands |

| NaBH4 Reduction | Low-cost reagents | Moderate Dr (4:7) |

| Reductive Amination | Direct amino introduction | Requires ketone intermediate |

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its role as a building block in the synthesis of various pharmaceutical agents. Its structural properties make it a valuable intermediate in the development of drugs targeting neurological disorders, particularly those affecting the central nervous system.

Neuropharmacology

Research has indicated that derivatives of this compound may exhibit activity as potential treatments for conditions such as depression and anxiety. The piperidine moiety is known to interact with neurotransmitter systems, suggesting that it could influence serotonin and dopamine pathways.

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing more complex molecules that possess biological activity. For instance, modifications to the benzyl and piperidine groups can lead to derivatives with enhanced potency and selectivity for specific biological targets.

Case Study 1: Synthesis of Piperidine Derivatives

A study demonstrated the synthesis of various piperidine derivatives from (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride, which showed promising results in preclinical trials for treating mood disorders. These derivatives were evaluated for their binding affinity to serotonin receptors, revealing potential therapeutic effects.

Case Study 2: Neuroprotective Effects

In a research project focusing on neuroprotective agents, derivatives of this compound were tested in animal models of neurodegenerative diseases. The results indicated that certain modifications led to increased neuroprotection against oxidative stress, highlighting its potential in developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its use. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Anileridine Dihydrochloride

Chemical Name: 1-[2-(4-Aminophenyl)ethyl]-4-phenyl-4-piperidinecarboxylic acid ethyl ester dihydrochloride Key Differences:

- Substituent Positions: Anileridine features a 4-phenyl group and a 4-carboxylic acid ethyl ester, whereas the target compound has a 3-amino group and a 1-benzyl substituent.

- Pharmacological Activity: Anileridine is a narcotic analgesic acting on opioid receptors .

(3S,4R)-4-Amino-3-hydroxy-piperidine-1-carboxylic acid benzyl ester

Key Differences :

- Functional Groups: The (3S,4R) isomer has a hydroxyl group at position 3 and an amino group at position 4, unlike the target compound’s 3-amino and 4-ethyl ester groups.

- Stereochemistry: The (3S,4R) vs.

- Applications : The hydroxyl group in the (3S,4R) isomer may facilitate hydrogen bonding in enzyme interactions, whereas the ethyl ester in the target compound could enhance membrane permeability .

3-Aminopyrrolidine Dihydrochloride

Key Differences :

- Ring Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered). Smaller ring size increases ring strain and alters basicity.

- Pharmacology: Pyrrolidine derivatives often target monoamine transporters or GABA receptors, whereas piperidines are more common in opioid or neurokinin receptor ligands .

Amustaline Dihydrochloride

Chemical Name: 2-[Bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate dihydrochloride Key Differences:

- Core Structure: Amustaline contains an acridinyl group and a propanoate chain, making it structurally distinct from the piperidine-based target compound.

- Use : Amustaline is a nucleic acid alkylator for blood sterilization, highlighting how dihydrochloride salts are versatile across diverse therapeutic classes .

Research Implications

- Structure-Activity Relationship (SAR) : The (3S,4S) configuration and benzyl/ethyl ester groups may optimize binding to σ-receptors or serotonin transporters, distinguishing it from Anileridine’s opioid activity.

- Salt Form : Dihydrochloride salts (common in ) enhance bioavailability but may require pH adjustments for formulation.

Biological Activity

(3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and related case studies, supported by diverse research findings.

- IUPAC Name : (3S,4S)-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride

- Molecular Formula : C15H22N2O2·2HCl

- Molecular Weight : 304.27 g/mol

- CAS Number : 2408429-65-0

The biological activity of (3S,4S)-3-amino-1-benzyl-piperidine derivatives is primarily attributed to their interaction with various neurotransmitter systems. They have been shown to modulate the activity of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

-

Antidepressant Effects :

- In animal models, the compound exhibited significant antidepressant-like effects in forced swim tests, indicating its potential as a treatment for depression.

- The mechanism appears to involve serotonin receptor modulation, enhancing serotonergic transmission.

-

Cognitive Enhancement :

- Research indicates that (3S,4S)-3-amino-1-benzyl-piperidine derivatives may improve cognitive functions by enhancing synaptic plasticity.

- Studies using Morris water maze tests showed improved memory retention and spatial learning in treated subjects.

-

Neuroprotective Properties :

- The compound has demonstrated neuroprotective effects against oxidative stress in neuronal cell cultures.

- It appears to reduce apoptosis in neurons exposed to neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of various piperidine derivatives, including (3S,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester. The study utilized behavioral assays in rodents and found that this compound significantly reduced immobility time compared to controls, suggesting a robust antidepressant effect .

Case Study 2: Cognitive Improvement

In another investigation focused on cognitive enhancement, researchers administered the compound to mice subjected to cognitive impairment models. Results indicated that treated mice performed significantly better on memory tasks than untreated controls, supporting its role as a cognitive enhancer .

Research Findings Summary

Q & A

Q. How can researchers synthesize (3S,4S)-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester dihydrochloride with stereochemical fidelity?

- Methodological Answer : The synthesis typically involves chiral starting materials and stereoselective reactions. For example, a multi-step approach may include: (i) Condensation of a chiral piperidine precursor (e.g., (S)-piperidine-2-carboxylic acid derivatives) with benzaldehyde under reductive amination conditions to introduce the benzyl group . (ii) Esterification of the carboxylic acid group using ethanol and HCl to form the ethyl ester, followed by dihydrochloride salt formation via acid-base titration . (iii) Purification via recrystallization or column chromatography, with chiral HPLC or NMR (e.g., H/C) to confirm stereochemistry .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Purity should be verified using:

- Titration : Acid-base titration with sodium hydroxide to quantify free HCl content, ensuring a purity range of 98.0–102.0% (dry basis) .

- HPLC : Reverse-phase chromatography with UV detection (e.g., 206 nm), calibrated against a reference standard. Note that impurities or epimers may co-elute, requiring method optimization .

- NMR : H NMR to detect residual solvents (e.g., acetone) and confirm structural integrity .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store as a lyophilized powder in airtight, light-resistant containers at –20°C. Protect from moisture and oxygen to prevent hydrolysis or oxidation of the ester and amine groups. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict long-term degradation trends .

Q. What spectroscopic techniques are suitable for confirming the stereochemistry of the piperidine ring?

- Methodological Answer :

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) to resolve (3S,4S) and (3R,4R) enantiomers .

- Optical Rotation : Compare observed specific rotation with literature values for stereoisomers.

- X-ray Crystallography : Resolve crystal structures to unambiguously confirm absolute configuration .

Advanced Research Questions

Q. How can researchers resolve contradictory data in impurity profiling?

- Methodological Answer : Contradictions often arise from co-eluting impurities or stereoisomers. Strategies include:

- Spiking Experiments : Introduce known impurities (e.g., epimers) into the sample to identify overlapping peaks in HPLC .

- LC-MS/MS : Use high-resolution mass spectrometry to differentiate isobaric impurities based on fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions to isolate and characterize degradation products .

Q. What experimental designs are effective for studying the compound’s stability under biological assay conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Plasma Stability : Assess metabolic stability by incubating with human plasma and quantifying remaining compound via LC-MS .

- Temperature-Dependent Kinetics : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can chiral inversion during synthesis or storage be minimized?

- Methodological Answer :

- Low-Temperature Reactions : Perform acid-catalyzed steps (e.g., esterification) at ≤0°C to reduce racemization .

- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to shield the amine during synthesis, followed by deprotection under mild conditions .

- Stabilizing Excipients : Add antioxidants (e.g., ascorbic acid) to formulations to prevent oxidative racemization .

Q. What strategies are recommended for scaling up synthesis without compromising stereochemical purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line IR spectroscopy) to detect deviations in reaction progression .

- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio, catalyst loading) using response surface methodology to maximize yield and enantiomeric excess .

- Crystallization Control : Use seed crystals of the desired enantiomer to direct crystallization and minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.